(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-benzoylphenyl)methanone

Description

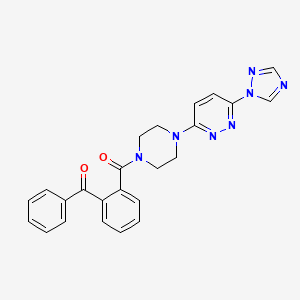

The compound "(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-benzoylphenyl)methanone" is a heterocyclic molecule featuring a pyridazine core substituted with a 1,2,4-triazole ring at the 3-position. A piperazine moiety is linked to the pyridazine via a methanone bridge, while the 2-benzoylphenyl group extends from the piperazine nitrogen. This architecture combines electron-rich aromatic systems (pyridazine, triazole, benzoylphenyl) with a flexible piperazine spacer, a design common in bioactive molecules targeting enzymes or receptors requiring both rigidity and conformational adaptability.

Properties

IUPAC Name |

phenyl-[2-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N7O2/c32-23(18-6-2-1-3-7-18)19-8-4-5-9-20(19)24(33)30-14-12-29(13-15-30)21-10-11-22(28-27-21)31-17-25-16-26-31/h1-11,16-17H,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFXOMVYYJFOHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pharmacokinetics, or ADME (Absorption, Distribution, Metabolism, and Excretion), of a compound can greatly affect its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and interactions with transport proteins can influence how well it is absorbed and distributed throughout the body. Metabolism and excretion rates can determine how long the compound stays in the body and continues to exert its effects .

The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence a compound’s action, efficacy, and stability. For example, certain enzymes or proteins in the body might enhance or inhibit the compound’s activity .

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-benzoylphenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a piperazine ring connected to a pyridazine moiety substituted with a triazole group and a benzoylphenyl unit. Its molecular formula is with a molecular weight of 394.45 g/mol.

Biological Activity Overview

Research indicates that compounds containing triazole and pyridazine moieties often exhibit significant biological activities, including:

- Antitumor Activity : Several studies have highlighted the antitumor potential of triazole derivatives. For instance, triazolo[4,3-a]pyrazine derivatives have shown IC50 values against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) ranging from 0.15 to 2.85 µM .

- Kinase Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression. For example, related compounds have demonstrated potent inhibition of c-Met kinase with IC50 values in the nanomolar range .

Antitumor Activity

A study conducted on similar compounds indicated that derivatives with triazole and pyridazine structures exhibited promising antitumor properties. The compound this compound was evaluated for its cytotoxic effects on various cancer cell lines.

The mechanism behind the antitumor activity of this compound may involve apoptosis induction and cell cycle arrest. Studies utilizing flow cytometry and Annexin V-FITC staining have shown that similar compounds can lead to increased apoptosis in treated cells .

Case Study 1: In Vitro Evaluation

A comprehensive study evaluated the cytotoxicity of several pyridazine derivatives against MCF-7 breast cancer cells. The results indicated that certain derivatives had superior activity compared to standard chemotherapeutics like cisplatin .

Case Study 2: Kinase Selectivity Profiling

Another study focused on evaluating the selectivity of related triazole-containing compounds against a panel of kinases. Results showed that specific substitutions on the triazole ring significantly enhanced selectivity for c-Met kinase while minimizing off-target effects .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For example, studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines, including breast cancer cells (e.g., BT-474), with IC50 values indicating potent cytotoxic effects.

| Biological Activity | IC50 Value (μM) | Cell Line | Mechanism |

|---|---|---|---|

| Cytotoxicity | 0.99 | BT-474 | Apoptosis induction |

Case Study : A study focused on a similar triazole derivative showed significant cytotoxicity against human cancer cell lines, attributed to the induction of apoptosis and cell cycle arrest at the sub-G1 and G2/M phases.

Antimicrobial Properties

Pyridazine derivatives have been noted for their antimicrobial activities. Research has shown that certain substitutions on the pyridazine ring can enhance antibacterial efficacy against a range of bacterial strains.

| Antimicrobial Activity | MIC Value (μg/mL) | Organism | Mechanism |

|---|---|---|---|

| Antibacterial | Varies | Various bacteria | Ergosterol biosynthesis inhibition |

Case Study : A study evaluating the antimicrobial properties of pyridazine derivatives reported effective inhibition of bacterial growth, suggesting that the triazole and pyridazine components contribute significantly to these effects .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core : The target compound’s pyridazine-triazole system differs from imidazo-pyridine (8p) or pyrimidine (w3) cores, which may alter electronic properties and binding affinity.

- Piperazine Linkage : Unlike w3’s methylpiperazine, the target’s unmodified piperazine may enhance solubility but reduce lipophilicity.

Physicochemical and Spectral Properties

- Melting Points: Analogues like 8p (104–105°C) and 11b (90–92°C) suggest moderate thermal stability for triazole-containing methanones . The target compound’s benzoylphenyl group may increase melting point due to enhanced π-stacking.

- Spectral Data : ¹H/¹³C NMR and ESI-MS (e.g., 8p: m/z 483.1 [M+H]⁺) are critical for structural validation, with the target’s benzoyl group likely causing downfield shifts in aromatic proton signals .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling reactions, such as nucleophilic substitution or Suzuki-Miyaura cross-coupling, to assemble the pyridazine, triazole, and piperazine moieties. Purification typically involves column chromatography followed by recrystallization. Validate purity using high-performance liquid chromatography (HPLC) with UV detection (e.g., retention time consistency) and elemental analysis (CHN) to confirm stoichiometric ratios . Structural confirmation requires - and -NMR spectroscopy to assign proton and carbon environments, complemented by mass spectrometry (MS) for molecular weight verification .

Q. How can the molecular structure and stereochemistry be unambiguously determined?

- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D molecular geometry and stereochemistry. For dynamic structural insights, nuclear Overhauser effect spectroscopy (NOESY) can identify spatial proximities between protons, particularly in flexible regions like the piperazine ring. Computational methods (e.g., density functional theory, DFT) may predict optimized geometries and electronic distributions, which can be cross-validated with experimental NMR shifts .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and address low efficiency in multi-step reactions?

- Methodological Answer : Low yields (e.g., 8–12% in analogous syntheses ) often arise from steric hindrance or competing side reactions. Optimize by:

- Screening solvent systems (e.g., DMF for polar intermediates, THF for non-polar steps).

- Employing catalytic ligands (e.g., Pd(PPh) for cross-coupling steps).

- Introducing protective groups for reactive sites (e.g., benzoyl protection for amines).

Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry iteratively .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target receptors (e.g., kinase or GPCR assays).

- Cellular Assays : Evaluate downstream effects via luciferase-based reporter systems or flow cytometry for apoptosis/proliferation.

- Computational Docking : Predict binding poses using software like AutoDock Vina, guided by crystallographic data of homologous targets .

Q. How can chemical stability and degradation pathways be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies under varied conditions:

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

- Photostability : Expose to UV/visible light and monitor degradation via HPLC-MS to identify by-products.

- pH Sensitivity : Incubate in buffered solutions (pH 1–13) and track structural integrity via NMR .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Purity Reassessment : Verify compound integrity using HPLC and MS to rule out degradation artifacts .

- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolite formation (e.g., microsomal incubation assays).

- Dose-Response Refinement : Use Hill slope analysis to differentiate efficacy (EC) from solubility-limited activity .

Methodological Tables

Q. Table 1. Key Characterization Techniques

| Technique | Application | Example Data from Evidence |

|---|---|---|

| -NMR | Proton environment mapping | 1H shifts for aromatic/piperazine protons |

| X-ray Crystallography | 3D structure resolution | Piperazine ring conformation |

| HPLC-UV | Purity validation | Retention time: 11.351 min, 99% purity |

Q. Table 2. Stability Study Parameters

| Condition | Test Method | Critical Outputs |

|---|---|---|

| Thermal | DSC | Melting point: 187–190°C |

| Photolytic | HPLC-MS | Degradation products identified |

| Hydrolytic | pH-adjusted NMR | Structural integrity at pH 7.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.